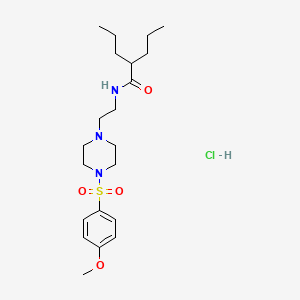
N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-2-propylpentanamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-2-propylpentanamide hydrochloride is a useful research compound. Its molecular formula is C21H36ClN3O4S and its molecular weight is 462.05. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-2-propylpentanamide hydrochloride is a synthetic compound with potential therapeutic applications. It belongs to a class of piperazine derivatives known for their diverse pharmacological properties, including activity on various receptors in the central nervous system (CNS). This article reviews the biological activity of this compound, focusing on its receptor interactions, pharmacokinetics, and potential therapeutic uses based on the available literature.
Chemical Structure and Properties
- Molecular Formula : C21H36ClN3O4S
- Molecular Weight : 462.05 g/mol
- IUPAC Name : N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]-2-propylpentanamide; hydrochloride
The compound features a piperazine moiety, which is often associated with various biological activities, particularly as a ligand for neurotransmitter receptors.
Receptor Binding Affinity
Research indicates that compounds similar to this compound exhibit significant binding affinity for sigma receptors. For instance, studies have shown that related piperazine derivatives bind to sigma-1 and sigma-2 receptors with varying affinities, suggesting that this compound may also interact with these targets .
| Receptor Type | Binding Affinity (pKi) |
|---|---|
| Sigma-1 | 6.51 |
| Sigma-2 | 6.79 |
These interactions are crucial as sigma receptors are implicated in several neuropsychiatric disorders, making them potential targets for therapeutic intervention.
Pharmacokinetics
The pharmacokinetic profile of piperazine derivatives often includes favorable lipophilicity, which enhances CNS penetration. For example, related compounds have demonstrated high brain uptake in animal models, indicating that they can effectively cross the blood-brain barrier . The log P value for similar compounds has been reported around 2.2, suggesting moderate lipophilicity conducive to CNS activity.
Case Studies and Experimental Findings
-
In Vivo Studies :
- A study involving a closely related compound demonstrated high brain uptake (4.99% ID/g tissue at 10 min post-injection) in mice, indicating effective CNS penetration and potential for therapeutic use in neurodegenerative conditions .
- Another study assessed the regional brain distribution of a related radioligand and found homogeneous uptake across various brain regions, suggesting that the compound could be utilized for imaging studies targeting sigma receptors .
-
Therapeutic Potential :
- The modulation of sigma receptors by this class of compounds has been linked to analgesic effects and neuroprotective properties. Therefore, this compound might hold promise in treating conditions like chronic pain or depression .
Eigenschaften
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]-2-propylpentanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35N3O4S.ClH/c1-4-6-18(7-5-2)21(25)22-12-13-23-14-16-24(17-15-23)29(26,27)20-10-8-19(28-3)9-11-20;/h8-11,18H,4-7,12-17H2,1-3H3,(H,22,25);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTAAWLXVRDXSFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NCCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













